4-Bromo-2-fluoro-3-iodotoluene
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Overview
Description
1-Bromo-3-fluoro-2-iodo-4-methylbenzene is an aromatic compound with the molecular formula C7H5BrFI It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-2-iodo-4-methylbenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the halogenation of a methylbenzene derivative. For example, the synthesis can be carried out in the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: The iodination step can be performed using iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or nitric acid (HNO3).
Industrial Production Methods
Industrial production of 1-Bromo-3-fluoro-2-iodo-4-methylbenzene may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-2-iodo-4-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or aldehydes.
Scientific Research Applications
1-Bromo-3-fluoro-2-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: The compound may be explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-iodo-4-methylbenzene depends on its specific application. In chemical reactions, the halogen atoms and the methyl group influence the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely based on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-fluoro-2-methylbenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Bromo-2-fluoro-4-iodobenzene: Similar structure but different positioning of the halogen atoms, affecting its reactivity and applications.
1-Fluoro-2-iodo-4-methylbenzene: Lacks the bromine atom, which can influence its chemical behavior.
Uniqueness
1-Bromo-3-fluoro-2-iodo-4-methylbenzene is unique due to the presence of three different halogen atoms and a methyl group on the benzene ring. This combination of substituents provides a distinct set of chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C7H5BrFI |
---|---|
Molecular Weight |
314.92 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |
InChI Key |
UYLKDIAKQIZLOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)I)F |
Origin of Product |
United States |
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